N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine
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Overview
Description
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a pyridine ring substituted with nitro groups at positions 3 and 5, and an amine group attached to a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine typically involves the nitration of a pyridine derivative followed by the introduction of the 3-methoxyphenylamine group. One common method involves the following steps:
Nitration: Pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.
Amination: The nitrated pyridine is then reacted with 3-methoxyaniline under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substituting Agents: Halides, nucleophiles such as amines or thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of N-(3-aminophenyl)-3,5-diaminopyridin-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as an inhibitor or modulator of specific enzymes or receptors, contributing to its observed activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-3,5-dinitrobenzamide
- N-(3-methoxyphenyl)-3,5-dinitroaniline
- N-(3-methoxyphenyl)-3,5-dinitrothiophene-2-amine
Uniqueness
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3,5-dinitropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O5/c1-21-10-4-2-3-8(5-10)14-12-11(16(19)20)6-9(7-13-12)15(17)18/h2-7H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUYMKFAEUJKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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